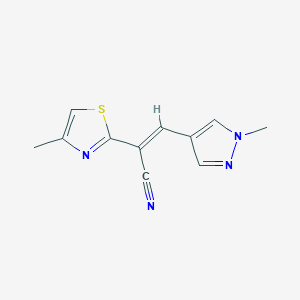![molecular formula C15H19ClN2O2 B7455436 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)
2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide, also known as BAY 59-3074, is a novel and potent antagonist of the cannabinoid receptor CB1. It was first synthesized by Bayer AG in 2005 and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. By blocking this receptor, 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 inhibits the activity of the endocannabinoid system, which is involved in various physiological processes such as appetite regulation, pain perception, and mood.
Biochemical and physiological effects:
Studies have shown that 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 can reduce food intake and body weight in animal models of obesity by inhibiting the activity of the endocannabinoid system. It has also been shown to improve glucose metabolism in diabetic animals by reducing insulin resistance and increasing insulin sensitivity. Additionally, 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 has been investigated for its potential use in treating drug addiction, specifically for its ability to block the rewarding effects of cannabinoids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 in lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Orientations Futures
For research on 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 include investigating its potential therapeutic applications in other diseases such as anxiety and depression, as well as further exploring its mechanism of action and potential side effects. Additionally, the development of more potent and long-lasting CB1 receptor antagonists may lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 involves a multi-step process starting with the reaction of 2-chlorobenzoyl chloride with 4-methylpiperidine to form 2-chloro-N-(4-methylpiperidin-1-yl)benzamide. This intermediate is then reacted with ethyl 2-oxo-2-(2-oxoethyl)acetate to produce the final product, 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide.
Applications De Recherche Scientifique
2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose metabolism in diabetic animals. Additionally, it has been investigated for its potential use in treating drug addiction, specifically for its ability to block the rewarding effects of cannabinoids.
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11-6-8-18(9-7-11)14(19)10-17-15(20)12-4-2-3-5-13(12)16/h2-5,11H,6-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKXBZXMLLWRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7455354.png)
![7-[(4-Benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455361.png)


![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)

![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)

![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)